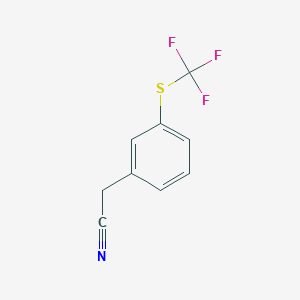

3-(Trifluoromethylthio)Phenylacetonitrile

Overview

Description

3-(Trifluoromethylthio)Phenylacetonitrile is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactivities that can be informative for understanding the chemical behavior and properties of similar trifluoromethyl-containing molecules. For instance, the reactivity of trifluoromethyl groups in various chemical reactions is a topic of interest due to the potential applications in pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in several studies. For example, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method could potentially be adapted for the synthesis of this compound by introducing a thio group at the appropriate position on the phenyl ring. Additionally, the preparation of trifluoroacetonitrile phenylimine from trifluoroacetaldehyde phenylhydrazone and its reactions with various dipolarophiles has been reported, which demonstrates the versatility of trifluoromethyl-containing compounds in chemical synthesis .

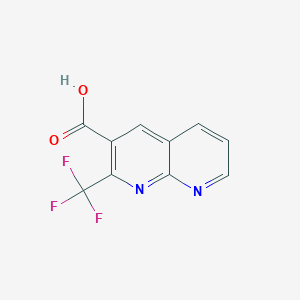

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a trifluoromethylthio group and an acetonitrile group. The presence of the trifluoromethyl group is known to influence the chemical shifts in NMR spectroscopy, as seen in the study of α-amino-α-trifluoromethyl-phenylacetonitrile for determining the enantiomeric purity of chiral acids . This suggests that the trifluoromethylthio group in this compound would also have a significant impact on its spectroscopic properties.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-containing compounds is diverse. For instance, the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile under certain conditions led to the formation of a trimeric impurity, indicating that trifluoromethyl groups can participate in unexpected reactions . Additionally, the reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents resulted in various products, showcasing the reactivity of phenylacetonitrile derivatives . These studies suggest that this compound could also exhibit interesting reactivities, particularly in the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and stability. The use of trifluoromethanesulfonic acid in Friedel-Crafts alkylations demonstrates the acid's ability to catalyze reactions involving trifluoromethyl groups . Furthermore, the oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source highlight the chemical robustness and versatility of trifluoromethyl groups in various organic molecules . These insights suggest that this compound would likely share similar properties, such as stability and reactivity under oxidative conditions.

Scientific Research Applications

Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds :

- The trifluoromethylthio group is increasingly important in pharmaceuticals, agrochemicals, and materials chemistry for its ability to modulate lipophilicity, bioavailability, and metabolic stability.

- Catalytic strategies for synthesizing α‐SCF3‐substituted carbonyl compounds are still evolving, particularly in producing optically active functionalized carbonyl compounds (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Catalytic Trifluoromethylthiolation Techniques :

- Development of safe and convenient methods for trifluoromethylthiolation, a key chemical process in organic synthesis.

- The use of N-(trifluoromethylthio)phthalimide as an electrophilic source in copper-catalyzed reactions demonstrates its potential in organic synthesis and industrial applications (Pluta, Nikolaienko, & Rueping, 2014).

Modification of Heterocycles :

- The introduction of SCF3 groups into heterocycles, prevalent in medicinally and agriculturally relevant molecules, is significant.

- Techniques like silver-mediated oxidative decarboxylative trifluoromethylthiolation are used for the direct conversion of existing carboxylic acid functionalities to CF3S groups, proving useful in synthesizing analogues of natural products (Li, Petersen, & Hoover, 2017).

Electrophilic Reagents for Trifluoromethylthiolation :

- The trifluoromethylthio group enhances cell-membrane permeability and chemical and metabolic stability in drug molecules.

- New, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents have been developed for easy installation of the trifluoromethylthio group in small molecules (Shao, Xu, Lu, & Shen, 2015).

Organocatalytic Asymmetric Trifluoromethylthiolation :

- The enantioselective trifluoromethylthiolation reaction of oxindoles showcases the importance of trifluoromethylthiolation in medicinal chemistry and diversity-oriented syntheses (Zhu, Xu, Cheng, Zhao, & Liu, 2014).

Chemoselective Cyclization in Organic Synthesis :

- Phenylacetonitrile is used as an anion transfer reagent in chemoselective cyclization, demonstrating the role of trifluoromethylthio groups in novel organic synthesis processes (Huang, Liu, Xie, & Hu, 2012).

Enantioselective Synthesis Involving SCF3 Groups :

- The trifluoromethylthio functional group is crucial in drug design, where methods for introducing SCF3 functionality into molecules are of great interest, particularly for creating chiral centers (Zhang, Sheng, Yu, Wu, Zhang, Chu, Zhang, & Wang, 2017).

Continuous Flow Synthesis in Pharmaceutical Chemistry :

- Continuous flow synthesis techniques are being used to create α-trifluoromethylthiolated esters and amides from carboxylic acids, highlighting the trifluoromethylthiol group's relevance in pharmaceutical chemistry (Franco, Meninno, Lattanzi, Puglisi, & Benaglia, 2021).

Copper-Catalyzed Oxidative Trifluoromethylthiolation :

- The role of fluorinated functional groups, particularly the trifluoromethylthio group, in pharmaceuticals and agrochemicals is underscored by copper-catalyzed oxidative trifluoromethylthiolation techniques (Chen, Xie, Chu, Wang, Zhang, & Qing, 2012).

Safety and Hazards

properties

IUPAC Name |

2-[3-(trifluoromethylsulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIEADJQRWSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380705 | |

| Record name | 3-(Trifluoromethylthio)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82174-09-2 | |

| Record name | 3-[(Trifluoromethyl)thio]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82174-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethylthio)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)